molecular formula C21H26N2O5S B3460806 N-ethyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-ethyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B3460806
M. Wt: 418.5 g/mol
InChI Key: PYKYTTQVPBPXLX-UHFFFAOYSA-N
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Description

N-ethyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic organic compound with the molecular formula C21H26N2O5S and an average molecular mass of 418.508 g/mol . This chemical belongs to a class of 4,5,6,7-tetrahydro-benzothiophene derivatives, which have been identified in scientific research as modulators of the Retinoic acid receptor-related orphan receptor γt (RORγt) . RORγt is a nuclear receptor and a compelling drug target for the treatment of various conditions, including autoimmune and inflammatory diseases, metabolic diseases, and certain resistant cancer types . Research into these 2,3 derivatives of 4,5,6,7-tetrahydro-benzothiophene explores their mechanism of action as inverse agonists, which can involve inducing steric clashes and push-pull mechanisms that create instability in the protein conformation of RORγt . These compounds exhibit a basal modulatory activity by interacting with key hydrophilic regions of the receptor, namely Cys320-Glu326 and Arg364-Phe377 . Such properties make this compound a valuable chemical tool for researchers investigating the structure and function of nuclear receptors, particularly in early discovery stages for novel therapeutic agents. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals. The buyer assumes responsibility for confirming product identity and/or purity.

Properties

IUPAC Name

N-ethyl-2-[(3,4,5-trimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5S/c1-5-22-20(25)17-13-8-6-7-9-16(13)29-21(17)23-19(24)12-10-14(26-2)18(28-4)15(11-12)27-3/h10-11H,5-9H2,1-4H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYKYTTQVPBPXLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Reaction Mechanisms and Functional Group Reactivity

The compound’s structural features—tetrahydro-benzothiophene core , carboxamide , and trimethoxybenzamido groups —dictate its reactivity. Key functional groups include:

  • Amide bonds (CONH2 and CONH-Ar), which undergo hydrolysis, amidation, or nucleophilic substitution.

  • Sulfur-containing thiophene ring , susceptible to oxidation or electrophilic substitution.

  • Trimethoxybenzoyl group , which may participate in esterification or acylation reactions.

Hydrolysis of Amide Bonds

Amide hydrolysis typically occurs under acidic or basic conditions, yielding carboxylic acids and amines. For the carboxamide group , hydrolysis would release the corresponding carboxylic acid, while the benzamido group could release the trimethoxybenzoyl fragment .

Condensation Reactions

Similar compounds (e.g., azomethine derivatives) undergo condensation with aldehydes to form imine bonds . While the target compound lacks a free amino group, its benzamido moiety may participate in analogous reactions under specific conditions, though stability may limit reactivity.

Oxidation of the Thiophene Ring

The tetrahydro-benzothiophene core may oxidize to form disulfide derivatives or undergo electrophilic aromatic substitution, though experimental data for this specific compound is not explicitly available.

Comparative Analysis of Related Compounds

Structural analogs exhibit distinct reactivity profiles due to functional group variations:

Compound Key Features Reactivity Notes
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylatePrimary amine groupUndergoes condensation with aldehydes
Ethyl 2-(4-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateNitrobenzamido groupReduced nucleophilicity due to electron-withdrawing nitro group
N-(3,4-dimethoxyphenyl)ureido derivativesUrea linkage, methoxy substituentsExhibits anticancer properties via enzyme inhibition

Biological Interaction Relevance

While the query focuses on chemical reactions, the compound’s structural motifs suggest potential biological activity through:

  • Enzyme inhibition via amide group interactions.

  • Antioxidant effects from the methoxybenzoyl moiety.

  • Thiophene-mediated redox cycling .

Scientific Research Applications

N-ethyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

Mechanism of Action

The mechanism of action of N-ethyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzamido Group

The 3,4,5-trimethoxybenzamido group distinguishes the target compound from analogs with alternative substituents:

  • N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide (): A simpler benzamide derivative lacking the benzothiophene core. The bromophenyl group may enhance halogen bonding but reduces the molecule's rigidity compared to the tetrahydrobenzothiophene scaffold.
  • N-ethyl-2-[2-(2-fluorophenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (): Substitutes the trimethoxybenzamido with a 2-fluorophenoxyacetamido group.
Table 1: Impact of Benzamido Substituents
Compound Substituent Key Properties
Target Compound 3,4,5-Trimethoxybenzamido Enhanced hydrophobic interactions
N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide 4-Bromophenyl Halogen bonding potential
Compound 2-Fluorophenoxyacetamido Electronegativity, reduced steric bulk

Variations in Carboxamide Substituents

The N-ethyl group on the carboxamide is compared to other alkyl and aryl substitutions:

  • N-(2-methoxyethyl)-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (): Replaces ethyl with methoxyethyl, introducing an oxygen atom. This may increase hydrophilicity and alter metabolic pathways .
Table 2: Carboxamide Substituent Effects
Compound Carboxamide Group Key Effects
Target Compound N-Ethyl Balanced lipophilicity, metabolic stability
Compound N-Methoxyethyl Increased hydrophilicity
N-Benzyl derivatives () N-Benzyl Enhanced steric bulk, reduced solubility

Modifications to the Benzothiophene Core

  • 6-Methyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid (): A methyl group at the 6-position and a carboxylic acid at the 3-position. The methyl group may induce conformational changes, while the carboxylic acid enhances polarity but reduces cell permeability .
Table 3: Core Modifications
Compound Core Modification Pharmacological Implications
Target Compound Unmodified tetrahydrobenzothiophene Optimal balance of rigidity and flexibility
Compound 6-Methyl, 3-carboxylic acid Reduced permeability, increased polarity
Azomethine derivatives () Schiff base formation Enhanced reactivity, potential prodrugs

Structure-Activity Relationship (SAR) Insights

  • The 3,4,5-trimethoxy group is crucial for bioactivity, as seen in its prevalence in kinase inhibitors and microtubule-targeting agents .
  • The ethyl group on the carboxamide balances lipophilicity and metabolic stability, whereas bulkier groups (e.g., benzyl) may hinder target engagement .

Q & A

Q. Table 1: Representative Synthesis and Characterization Data

Compound IDYield (%)Melting Point (°C)Key IR Peaks (cm⁻¹)LC-MS [M+H]+
Analog 2375197–1991720 (C=O), 3305 (NH)483.2
Analog 2468191–1941695 (C=O), 1680 (C=C)469.1

What preliminary biological screening data exist for benzothiophene-3-carboxamide derivatives?

Methodological Answer:
Similar compounds (e.g., ) exhibit antibacterial and antifungal activities, likely via membrane disruption or enzyme inhibition (e.g., dihydrofolate reductase). For example:

  • Antibacterial assays : MIC values of 8–32 µg/mL against S. aureus and E. coli.
  • Antifungal assays : 60–80% inhibition of C. albicans at 50 µg/mL.
    Screening should follow CLSI guidelines using broth microdilution and time-kill kinetics .

Advanced Research Questions

How can reaction conditions be optimized for derivatives with improved bioactivity?

Methodological Answer:
Use Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent, catalyst). For example:

  • Central Composite Design (CCD) to optimize acylation reaction yield ().
  • Response Surface Methodology (RSM) for identifying critical factors (e.g., anhydride stoichiometry).
    Computational tools (e.g., ICReDD’s quantum chemical reaction path searches) can predict optimal conditions, reducing trial-and-error experimentation .

Q. Table 2: DoE Parameters for Acylation Optimization

FactorRange TestedOptimal Value
Temperature (°C)0–4025
Solvent (CH₂Cl₂)10–50 mL30 mL
Reaction Time (h)4–2412

How to resolve contradictions in biological activity data across structural analogs?

Methodological Answer:
Contradictions often arise from substituent effects (e.g., electron-withdrawing vs. donating groups). Strategies include:

  • Structure-Activity Relationship (SAR) Analysis : Compare analogs like compound 4g () with halogen substitutions (Cl, F) to assess electronic effects.
  • Molecular Docking : Simulate binding to targets (e.g., tubulin for anticancer activity) using AutoDock Vina.
  • Meta-Analysis : Pool data from multiple studies (e.g., and ) to identify trends (e.g., 3,4,5-trimethoxy groups enhance membrane permeability) .

What computational methods predict reactivity and regioselectivity in benzothiophene derivatives?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites.
  • Transition State Modeling : Use Gaussian 16 to model pathways (e.g., acylation at C2 vs. C3).
  • Machine Learning : Train models on datasets (e.g., ) to predict reaction outcomes.
    For example, ’s ICReDD framework integrates these methods to design reactions with >90% regioselectivity .

How to validate crystallographic data for structural analogs?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SC-XRD) : Resolve bond lengths/angles (e.g., C=O at 1.21 Å in ).
  • Powder XRD : Compare experimental vs. simulated patterns (Mercury software).
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding in ’s ethyl derivative) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-ethyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-ethyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

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